molecular formula C18H21NO2S2 B2800306 2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1795302-96-3

2-(Benzylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2800306
CAS No.: 1795302-96-3
M. Wt: 347.49
InChI Key: XJEMLGLREFALJZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a benzylthio group, a furan ring, and a thiazepan ring. These are all common structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiazepan is a seven-membered ring containing five carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition . Thiazepan derivatives are often used in medicinal chemistry and can undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Novel Compound Synthesis and Biological Evaluation

A series of furan derivatised benzothiazepine analogues were synthesized starting from 1-(furan-2-yl)ethanone. These compounds were evaluated for their VRV-PL-8a and H+/K+ ATPase inhibitor properties, indicating potential for treatment of inflammatory disorders and mitigating ulcer-inducing side effects common in other NSAIDs (Lokeshwari et al., 2017).

Oxidative Annulation and Molecular Docking Studies

A photoinduced direct oxidative annulation method was developed to access highly functionalized polyheterocyclic compounds, demonstrating the potential for creating complex molecular structures without the need for transition metals and oxidants (Zhang et al., 2017). Additionally, molecular docking studies provided insights into the binding sites and mode of interaction of synthesized molecules with target proteins, supporting their utility in designing drugs with specific biological activities.

Catalysis and Synthesis Methodologies

Research has also focused on catalyzed synthesis methodologies, such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, offering efficient routes to synthesize benzothiazine and oxazine derivatives (Reddy et al., 2012). These methods highlight the versatility of furan compounds in facilitating the synthesis of complex heterocyclic structures.

Antibacterial and Antitubercular Agents

Synthesis of hetero chalcones and benzothiazepines containing furan nuclei has shown potential as antibacterial agents, indicating the broader applicability of these compounds in developing new antimicrobial therapies (Bhoot et al., 2011).

Properties

IUPAC Name

2-benzylsulfanyl-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S2/c20-18(14-22-13-15-5-2-1-3-6-15)19-9-8-17(23-12-10-19)16-7-4-11-21-16/h1-7,11,17H,8-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEMLGLREFALJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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